molecular formula C9H8N2O3 B182110 7-Methoxy-4-nitro-1H-indole CAS No. 175913-32-3

7-Methoxy-4-nitro-1H-indole

Cat. No.: B182110
CAS No.: 175913-32-3
M. Wt: 192.17 g/mol
InChI Key: LLEMQUFWHPCBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Indole derivatives, including 7-Methoxy-4-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMQUFWHPCBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-benzenesulfonyl-7-methoxy-4-nitro-1H-indole (R) (1 eq) in methanol was added a solution of sodium hydroxide (5 eq) in water. The solution was heated to reflux for 3 hrs. Methanol was removed under reduced pressure then water and ethyl acetate were added. The ethyl acetate layer separated and washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness to produce the desired product.
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